

An In-depth Technical Guide to N,N'-Dimethyloxamide (CAS 615-35-0)

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Compound of Interest

Compound Name: *N,N'*-Dimethyloxamide

Cat. No.: B146783

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyloxamide is a simple, symmetrical diamide of oxalic acid. While its direct biological activities are not extensively documented in publicly available literature, its structural motif is a key feature in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of **N,N'-Dimethyloxamide**, detailed protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, this guide explores its utility as a chemical building block and presents a representative workflow for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, a critical step in modern drug discovery, to assess its potential drug-like properties.

Introduction

N,N'-Dimethyloxamide, with the CAS number 615-35-0, is a white crystalline solid. The oxamide functional group is a prevalent feature in medicinal chemistry, valued for its ability to form stable hydrogen bonds and act as a rigid linker in the design of molecules targeting various biological pathways.[1] Although **N,N'-Dimethyloxamide** itself is primarily used in organic synthesis, for instance as an intermediate in the preparation of imidazole-based drugs and other heterocyclic compounds, the study of its properties and synthesis provides a fundamental understanding applicable to more complex oxamide derivatives.[2] This guide

serves as a technical resource for researchers utilizing or considering **N,N'-Dimethyloxamide** in their work.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **N,N'-Dimethyloxamide** is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of **N,N'-Dimethyloxamide**

| Property | Value | Reference(s) |
|---------------------------------------|---|--------------|
| CAS Number | 615-35-0 | [3] |
| Molecular Formula | C ₄ H ₈ N ₂ O ₂ | [3] |
| Molecular Weight | 116.12 g/mol | [3] |
| Appearance | White crystals | [3] |
| Melting Point | 214-217 °C | [3] |
| Solubility | Soluble in chloroform, dichloromethane, methanol | [2] |
| Density (predicted) | 1.091 ± 0.06 g/cm ³ | [2] |
| pKa (predicted) | 11.76 ± 0.46 | [2] |
| LogP (predicted) | -1.522 | [4] |
| Water Solubility (log10WS, predicted) | 0.57 | [4] |

Spectroscopic analysis is fundamental for the structural confirmation of **N,N'-Dimethyloxamide**. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **N,N'-Dimethyloxamide**

| Spectrum | Key Features and Assignments | Reference(s) |
|---------------------|--|--------------|
| ^1H NMR | δ ~2.8 ppm (d, 6H, $-\text{CH}_3$), δ ~8.2 ppm (br s, 2H, $-\text{NH}$) | [5] |
| ^{13}C NMR | δ ~26 ppm ($-\text{CH}_3$), δ ~161 ppm (C=O) | [5] |
| IR (Infrared) | ~3300 cm^{-1} (N-H stretch), ~1650 cm^{-1} (C=O stretch, Amide I), ~1550 cm^{-1} (N-H bend, Amide II) | [6] |
| Mass Spec (EI) | m/z 116 (M^+), 58 ($[\text{CH}_3\text{NHCO}]^+$) | [5] |

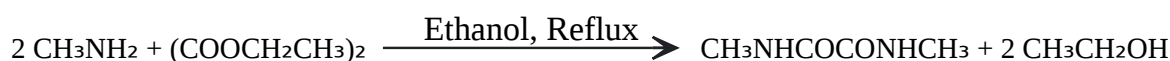
Synthesis and Purification

The most common and straightforward method for the synthesis of symmetric N,N'-dialkyloxamides is the reaction of a dialkyl oxalate with a primary amine.[7] This reaction is typically high-yielding and the product can often be easily purified by recrystallization.

Experimental Protocol: Synthesis of N,N'-Dimethyloxamide

This protocol is adapted from the general procedure for the synthesis of N,N'-dialkyloxamides.[7]

Reaction Scheme:



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General Synthesis of **N,N'-Dimethyloxamide**.

Materials:

- Diethyl oxalate
- Methylamine (e.g., 40% solution in water or as a gas)
- Ethanol
- Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
- Filtration apparatus (Büchner funnel, filter flask)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in ethanol.
- Slowly add methylamine (2.2 equivalents) to the solution. The reaction can be exothermic, so addition should be controlled.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The **N,N'-Dimethyloxamide** product, being a solid, will often precipitate out of the solution.
- Cool the mixture further in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and by-products.
- Dry the purified **N,N'-Dimethyloxamide** under vacuum or by air drying.

Purification by Recrystallization

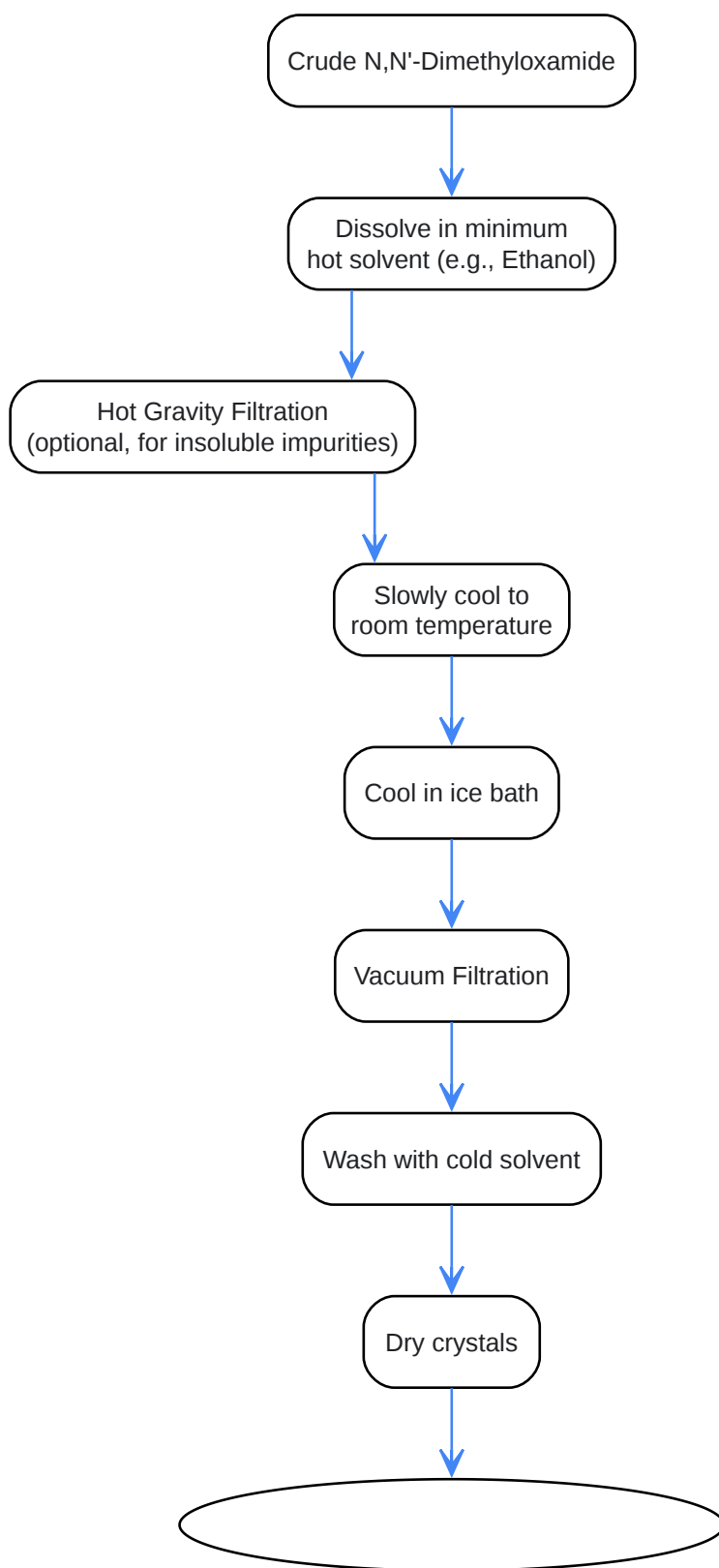
If further purification is required, **N,N'-Dimethyloxamide** can be recrystallized. The choice of solvent is critical for successful recrystallization.[8]

Solvent Selection:

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For amides, polar solvents are often suitable. Ethanol or a mixture of ethanol and water can be effective for the recrystallization of **N,N'-dimethyloxamide**.^{[9][10]}

Recrystallization Procedure:

- Place the crude **N,N'-Dimethyloxamide** in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent (e.g., ethanol).
- Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
- If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize yield, cool the flask in an ice bath.
- Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
- Dry the crystals to obtain pure **N,N'-Dimethyloxamide**.



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Workflow for the Purification of **N,N'-Dimethyloxamide** by Recrystallization.

Biological Activity and Drug Development Potential

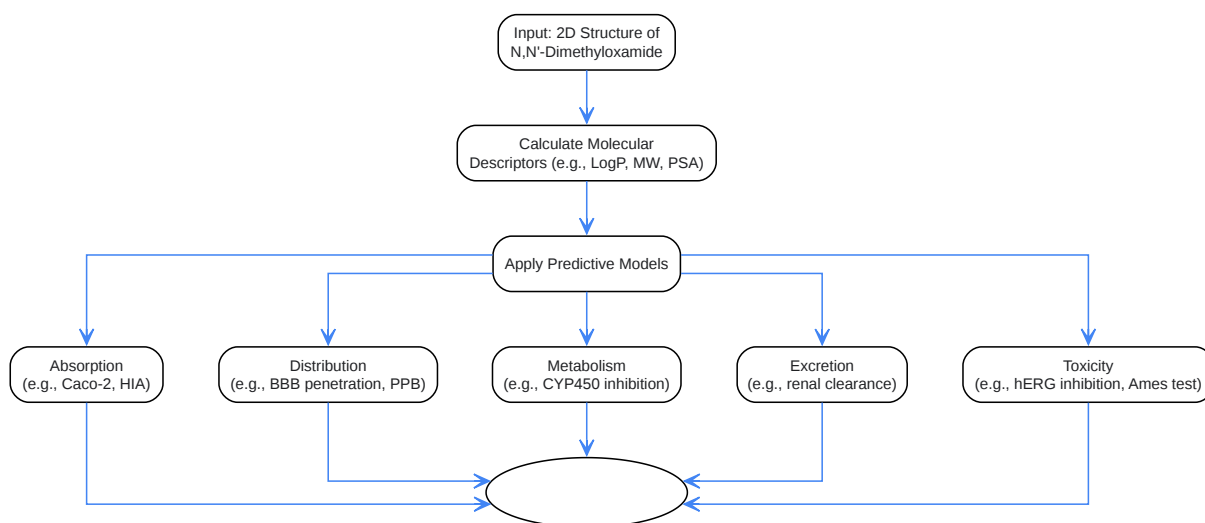
There is a notable lack of direct experimental data on the biological activity of **N,N'-Dimethyloxamide** in the public domain. High-throughput screening of small molecule libraries is a common strategy to identify compounds with novel biological activities, but results for this specific compound are not readily available.[\[11\]](#)

However, the oxamide scaffold is a recognized "privileged structure" in medicinal chemistry.[\[1\]](#) More complex molecules containing the oxamide core have been reported to exhibit a range of biological activities, including as inhibitors of enzymes such as α -glucosidase and inosine monophosphate dehydrogenase (IMPDH), and as antiviral agents.[\[12\]](#)[\[13\]](#)[\[14\]](#) The rigid, planar nature of the oxamide linker and its ability to act as both a hydrogen bond donor and acceptor make it an effective mimic of peptide bonds, enabling interaction with protein active sites.[\[1\]](#)

Given the absence of experimental data, in silico prediction of ADMET properties can provide initial insights into the drug-like potential of a molecule.

In Silico ADMET Prediction Workflow

Computational tools are widely used in early-stage drug discovery to predict the ADMET properties of compounds, helping to identify potential liabilities before significant resources are invested.[\[15\]](#)



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Conceptual Workflow for In Silico ADMET Prediction.

A hypothetical summary of predicted ADMET properties for **N,N'-Dimethyloxamide**, based on its structure and typical predictions for such molecules, is presented in Table 3.

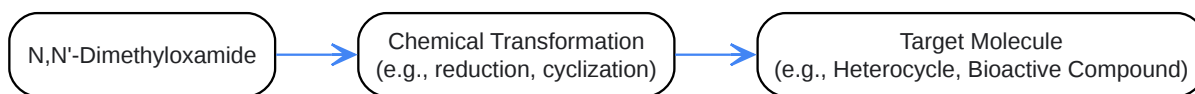
Table 3: Representative In Silico ADMET Profile for **N,N'-Dimethyloxamide**

| ADMET Property | Predicted Outcome | Implication for Drug Development |
|---------------------------------------|-------------------|---|
| Absorption | | |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing biological membranes. |
| Distribution | | |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |
| Plasma Protein Binding (PPB) | Low | High fraction of the drug would be free in circulation to exert its effect. |
| Metabolism | | |
| CYP450 2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this major metabolic pathway. |
| Toxicity | | |
| hERG Inhibition | Low Probability | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Low Probability | Unlikely to be mutagenic. |

Note: The data in Table 3 are representative and not based on actual experimental results. They are intended to illustrate the output of in silico ADMET prediction tools.

Applications in Synthesis

The primary utility of **N,N'-Dimethyloxamide** is as a versatile building block in organic synthesis. Its two amide functionalities can be further reacted, or it can be used as a precursor for the synthesis of various heterocyclic systems.^[2] Its role as an intermediate in the synthesis of bioactive molecules underscores its importance for drug development professionals.^[16]



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Logical Relationship of **N,N'-Dimethyloxamide** as a Synthetic Intermediate.

Safety and Handling

N,N'-Dimethyloxamide is classified as a warning-level hazard. It is reported to cause skin and eye irritation, and may cause respiratory irritation.^[17]

Table 4: GHS Hazard and Precautionary Statements

| Type | Code | Statement |
|----------------|------|--|
| Hazard | H315 | Causes skin irritation. |
| H319 | | Causes serious eye irritation. |
| H335 | | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust. |
| P280 | | Wear protective gloves/eye protection. |
| P302+P352 | | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a

well-ventilated area or a fume hood.

Conclusion

N,N'-Dimethyloxamide is a foundational molecule within the broader class of oxamides. While it may not possess significant intrinsic biological activity, its importance as a synthetic building block for creating more complex and potentially therapeutic agents is clear. This guide has provided a detailed overview of its synthesis, purification, and physicochemical properties. The inclusion of a conceptual framework for in silico ADMET prediction highlights a modern approach to evaluating even simple molecules for their drug-like potential. For researchers in drug discovery, **N,N'-Dimethyloxamide** represents not just a chemical reagent, but a starting point for the rational design of novel bioactive compounds. Further experimental investigation into the biological activities of this and other simple oxamides is warranted to fully explore their therapeutic potential.

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